Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester
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Overview
Description
Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester is a chemical compound with the molecular formula C8H14O4S2 and a molecular weight of 238.3 g/mol. This compound is characterized by the presence of ethanethioate groups and oxidanyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester typically involves the esterification of ethanethioic acid with a dihydroxybutyl derivative. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester undergoes various chemical reactions, including:
Oxidation: The oxidanyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethanethioate groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced derivatives such as alcohols, and substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include oxidative stress pathways, signaling pathways, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester include:
S,S-(2,3-dihydroxy-1,4-butanediyl) ester ethanethioic acid: This compound shares similar structural features and chemical properties.
This compound: Another compound with similar functional groups and reactivity.
Properties
CAS No. |
37180-64-6 |
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Molecular Formula |
C8H14O4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
O-(4-ethanethioyloxy-2,3-dihydroxybutyl) ethanethioate |
InChI |
InChI=1S/C8H14O4S2/c1-5(13)11-3-7(9)8(10)4-12-6(2)14/h7-10H,3-4H2,1-2H3 |
InChI Key |
HPGDXQHSTBVGQD-UHFFFAOYSA-N |
SMILES |
CC(=S)OCC(C(COC(=S)C)O)O |
Canonical SMILES |
CC(=S)OCC(C(COC(=S)C)O)O |
Origin of Product |
United States |
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